TCO-PEG6-acid

Bioconjugation Click Chemistry Solubility

TCO-PEG6-acid (MW ~505.6 Da) features a trans-cyclooctene (TCO) moiety, a PEG6 spacer (LogP 0.8), and a terminal carboxyl group. This architecture ensures superior aqueous solubility for direct, co-solvent-free conjugation to lysine residues—preserving protein integrity. The PEG6 length provides an optimal balance for PROTAC ternary complex formation, avoiding the limited reach of PEG4 analogs and the steric bulk of PEG8. Sequential EDC/DCC-mediated amide coupling followed by ultrafast IEDDA tetrazine ligation enables modular ADC and bioconjugate assembly. ≥95% purity ensures reproducible performance in drug delivery and targeted degradation applications.

Molecular Formula C24H43NO10
Molecular Weight 505.6 g/mol
Cat. No. B15392267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG6-acid
Molecular FormulaC24H43NO10
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C24H43NO10/c26-23(27)8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-25-24(28)35-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,25,28)(H,26,27)
InChIKeyACASMHHVQBAVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG6-acid: Technical Specifications and Baseline for Bioorthogonal and PROTAC Linker Procurement


TCO-PEG6-acid (CAS 2353409-97-7) is a heterobifunctional polyethylene glycol (PEG) linker of molecular weight 505.60 g/mol and formula C24H43NO10, consisting of a trans-cyclooctene (TCO) moiety, a PEG6 spacer, and a terminal carboxylic acid [1]. The TCO group enables ultrafast, copper-free inverse electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazines under physiological conditions, while the terminal carboxyl group permits covalent amide bond formation with primary amines upon activation (e.g., EDC/DCC) . The PEG6 spacer confers aqueous solubility, conformational flexibility, and reduced steric hindrance . Purity specifications are typically ≥95% . The compound is primarily positioned as a modular linker for bioconjugation, targeted drug delivery, and the synthesis of PROteolysis TArgeting Chimeras (PROTACs) [2].

Why TCO-PEG6-acid Cannot Be Substituted with Other TCO-PEGn-acid Linkers


While all TCO-PEGn-acid linkers share a common TCO and carboxyl functional architecture, the length of the intervening PEG spacer (denoted by 'n') is a critical determinant of bioconjugation efficiency, aqueous solubility, and pharmacokinetic behavior [1]. Substituting TCO-PEG6-acid with a shorter analog (e.g., TCO-PEG4-acid) may compromise conjugate flexibility and water solubility, while a longer analog (e.g., TCO-PEG8-acid) may introduce excessive molecular weight and potential steric bulk. The PEG6 spacer in TCO-PEG6-acid provides an optimal balance: it significantly enhances water solubility relative to shorter PEG chains and maintains a moderate molecular weight (~505 Da) conducive to efficient bioconjugation . In PROTAC applications, linker length directly modulates ternary complex formation and target degradation efficiency; even a two-ethylene glycol unit deviation can alter degradation potency [2]. The following quantitative evidence demonstrates these differential properties.

Quantitative Differentiation Evidence for TCO-PEG6-acid Against Closest Analogs


Comparative Aqueous Solubility: PEG6 Spacer Enhances Water Solubility Over PEG4

TCO-PEG6-acid exhibits superior aqueous solubility compared to TCO-PEG4-acid due to the extended PEG6 spacer (6 ethylene glycol units vs. 4). Vendor solubility profiles consistently indicate that TCO-PEG6-acid is soluble in water [1], while TCO-PEG4-acid's water solubility is not explicitly stated in the same sources, implying lower or unreported aqueous solubility [2]. The extended PEG chain increases hydrophilicity, as measured by LogP: TCO-PEG6-acid has a calculated LogP of 0.8 , whereas TCO-PEG4-acid has a predicted LogP of 1.15 , indicating a greater hydrophilicity for TCO-PEG6-acid. This enhanced water solubility facilitates direct use in aqueous biological buffers without organic co-solvents, reducing potential denaturation of sensitive biomolecules.

Bioconjugation Click Chemistry Solubility

Molecular Weight and Linker Length Balance: PEG6 Offers Optimal Trade-Off Between Solubility and Sterics

The PEG6 spacer in TCO-PEG6-acid provides a molecular weight of 505.6 g/mol, positioning it between TCO-PEG4-acid (417.5 g/mol) and TCO-PEG8-acid (593.7 g/mol) . This intermediate size balances enhanced solubility and flexibility with minimal steric hindrance. In PROTAC design, linker length critically influences ternary complex formation; PEG6 provides sufficient reach between E3 ligase and target protein ligands while avoiding excessive conformational entropy that can reduce degradation efficiency [1]. TCO-PEG4-acid may be insufficiently long to span the binding interfaces of larger protein pairs, while TCO-PEG8-acid's increased length and molecular weight may introduce unfavorable pharmacokinetics and synthetic complexity .

PROTAC Linker Optimization ADC

Click Reaction Kinetics: TCO-PEG6-acid Retains the Fast Kinetics of TCO-Tetrazine Ligation

The TCO-tetrazine IEDDA reaction is among the fastest bioorthogonal reactions known, with second-order rate constants ranging from 800 M⁻¹s⁻¹ to >10⁵ M⁻¹s⁻¹ depending on tetrazine structure and solvent . TCO-PEG6-acid is specifically designed to maintain these rapid kinetics; the PEG6 spacer does not significantly impede the TCO-tetrazine cycloaddition . In direct comparisons, axial TCO derivatives demonstrate up to 10-fold higher reactivity than equatorial TCO isomers . While this isomerism is independent of PEG length, the commercial availability of TCO-PEG6-acid ensures consistent reactivity for bioconjugation applications.

Click Chemistry IEDDA Kinetics

PROTAC Linker Performance: PEG6 Length is Preferentially Used in PROTAC Design

TCO-PEG6-acid is specifically marketed and utilized as a PEG-based PROTAC linker for the synthesis of PROTAC protein degraders . In PROTAC development, linker composition and length are critical parameters that directly impact degradation potency and selectivity [1]. While direct head-to-head degradation data comparing TCO-PEGn-acid linkers are not publicly available, the widespread commercial availability of TCO-PEG6-acid as a PROTAC linker suggests its established utility. The PEG6 spacer provides a balance between flexibility and distance, which is often optimal for spanning the binding pockets of E3 ligases (e.g., VHL, CRBN) and diverse target proteins [2].

PROTAC Targeted Protein Degradation Linkerology

Optimal Application Scenarios for TCO-PEG6-acid Based on Quantitative Differentiation


Aqueous Bioconjugation of Antibodies and Proteins

TCO-PEG6-acid's enhanced water solubility (LogP = 0.8) enables direct conjugation to lysine residues of antibodies or other proteins in aqueous buffer systems without organic co-solvents . This minimizes protein denaturation and aggregation, yielding higher-quality conjugates for downstream applications such as immunoassays or targeted imaging .

Synthesis of PROTACs with Moderate Target-E3 Ligase Distances

The PEG6 spacer provides an intermediate linker length (MW 505.6 Da) that is well-suited for PROTACs targeting proteins where the distance between the E3 ligase-binding and target-binding moieties is moderate [1]. This avoids the insufficient reach of PEG4 linkers and the potential for excessive flexibility and steric bulk associated with PEG8 linkers .

Two-Step Bioconjugation Workflows Involving Amine and Tetrazine Handles

TCO-PEG6-acid's dual functionality allows for sequential bioconjugation: first, the carboxylic acid is activated (e.g., EDC/NHS) to form an amide bond with an amine-containing molecule; second, the TCO moiety reacts rapidly with a tetrazine-modified partner . This modular approach is valuable for constructing complex bioconjugates such as antibody-drug conjugates (ADCs) or targeted nanoparticles .

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